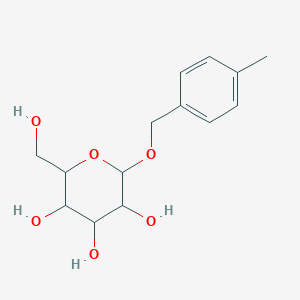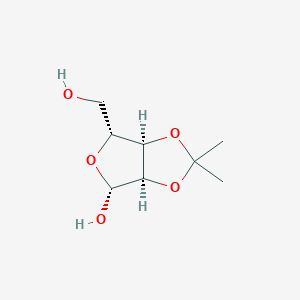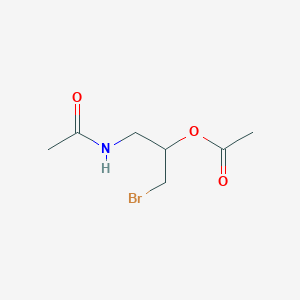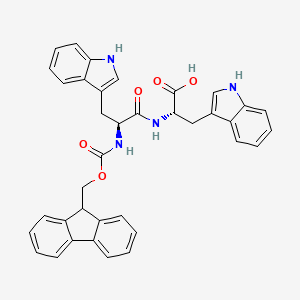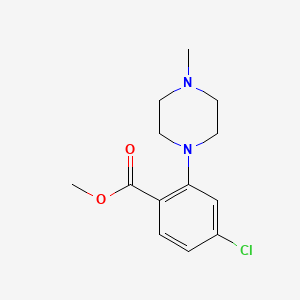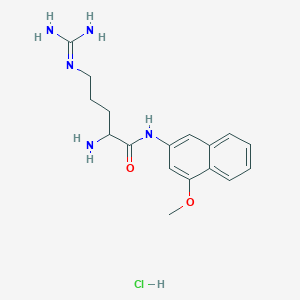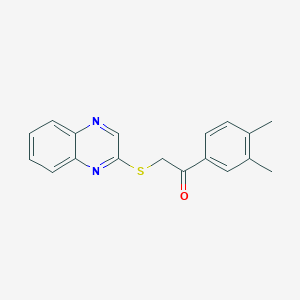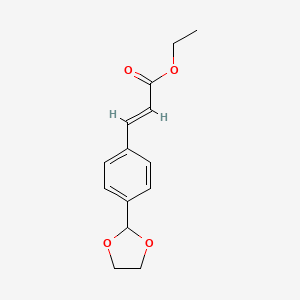
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate typically involves the formation of the 1,3-dioxolane ring through a stereoselective reaction. One common method is the oxidation of alkenes with hypervalent iodine reagents, which generates a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with silyl enol ethers to form the desired dioxolane product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using hypervalent iodine reagents, followed by purification processes to isolate the desired product. The use of eco-friendly reductants such as glucose in the reduction of nitro compounds to form the dioxolane ring is also a promising approach .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl group and the acrylate moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of alkenes to form the 1,3-dioxolane ring.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the phenyl and acrylate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of different dioxolane derivatives, while reduction reactions can yield amines and other reduced products.
Applications De Recherche Scientifique
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the formation of the 1,3-dioxolane ring can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioxolane: A structural isomer of 1,3-dioxolane, often used in similar applications.
1,3-Dioxane: Another cyclic acetal with similar properties and uses.
Uniqueness
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,3-dioxolane ring, phenyl group, and acrylate moiety allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl (E)-3-[4-(1,3-dioxolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-16-13(15)8-5-11-3-6-12(7-4-11)14-17-9-10-18-14/h3-8,14H,2,9-10H2,1H3/b8-5+ |
Clé InChI |
VADRLXFAHGEPRE-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2OCCO2 |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


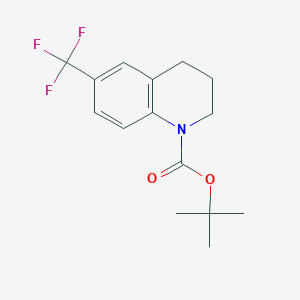
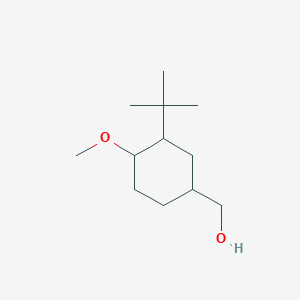
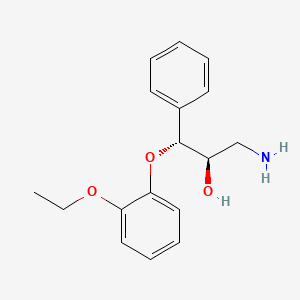
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
